An In-Depth Technical Guide to the Biological Activities of Schisandrin C (SID 3712249)
An In-Depth Technical Guide to the Biological Activities of Schisandrin C (SID 3712249)
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Schisandrin C (Sch C), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a bioactive compound with a wide spectrum of pharmacological activities.[1][2] This document provides a comprehensive technical overview of the biological effects of Schisandrin C, focusing on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and metabolic regulatory properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways modulated by this compound. The information presented is collated from a range of in vitro and in vivo studies to serve as a foundational guide for further research and development.
Quantitative Biological Data
The biological effects of Schisandrin C have been quantified across various experimental models. The following tables summarize its cytotoxic activity against cancer cell lines, its mechanistic effects in vitro, and its efficacy in vivo.
Table 1.1: In Vitro Cytotoxicity of Schisandrin C
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay | Reference |
|---|---|---|---|---|---|
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT | [3][4] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT | [4] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | MTT | [4] |
| U937 | Human Leukemia | Not specified (growth inhibition) | 72 | Not specified |[1] |
Table 1.2: Summary of In Vitro Mechanistic Data
| Cell Line / System | Concentration(s) | Observed Effect | Duration | Reference |
|---|---|---|---|---|
| U937 Cells | 25-100 μM | Induces apoptosis; activates caspase-3 and -9; down-regulates Bcl-2. | 48 hours | [1] |
| U937 Cells | 25-100 μM | Induces G1 arrest; down-regulates cyclin D1/E and Cdk4. | 72 hours | [1] |
| Bel-7402 Cells | 100 μM | Induces apoptosis in 40.61 ± 1.43% of cells. | 24 hours | [3][4] |
| HUVECs (ox-LDL induced) | < 25 μM | Promotes autophagy; increases Beclin1, ATG5, LC3 II/LC3 I; down-regulates p62. | Not specified | [5] |
| L02 Cells (APAP primed) | 10, 20, 40 μM | Inhibits acetaminophen-induced oxidative stress; reduces LDH and MDA release. | 6h pre-treatment | [6] |
| 3T3-L1 Adipocytes | Not specified | Inhibits triglyceride accumulation; increases AMPK phosphorylation. | Not specified | [7] |
| C2C12 Skeletal Muscle | Not specified | Inhibits inflammatory molecules (TNF-α, IL-1β); reduces ROS; inhibits MAPK pathway. | Not specified | [8][9] |
| RAW 264.7 Macrophages | Not specified | Inhibits NO and PGE2 production; inhibits COX-2 and iNOS expression. | Not specified |[10] |
Table 1.3: Summary of In Vivo Efficacy Data
| Animal Model | Dosage | Route | Key Findings | Duration | Reference |
|---|---|---|---|---|---|
| Aβ1-42-induced Amnesic Mice | 15-150 μg/kg | i.c.v. | Reduces memory deficits; neuroprotective effects; increases SOD and GSHPx. | 5 days | [1] |
| Chronic Stress + HFD Mice | 2.5, 5 mg/kg | Not specified | Reduces TG, LDL-c; increases HDL-c; reduces NLRP3, IL-1β, IL-18. | 12 weeks | [11] |
| Gentamicin-induced Zebrafish | Not specified | Not specified | Exhibits significant anti-fibrotic activity. | Not specified |[12] |
Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its diverse biological effects by modulating a network of intracellular signaling pathways. The following diagrams illustrate its key molecular interactions.
Cell Proliferation, Autophagy, and Apoptosis
Schisandrin C has been shown to interfere with pathways that control cell survival and proliferation, making it a compound of interest in oncology and cardiovascular disease.
In the context of atherosclerosis, Schisandrin C promotes autophagy in vascular endothelial cells by inhibiting the PI3K/AKT/mTOR pathway.[5][13] mTOR is a negative regulator of autophagy; its inhibition by Schisandrin C leads to the upregulation of autophagy-related proteins like Beclin1 and LC3, helping to clear lipid deposits.[5]
Caption: Schisandrin C promotes autophagy by inhibiting the PI3K/AKT/mTOR pathway.
In cancer cells, Schisandrin C induces apoptosis through the intrinsic pathway. It down-regulates anti-apoptotic proteins like Bcl-2 and activates executioner caspases, leading to programmed cell death.[1]
Caption: Schisandrin C induces apoptosis via caspase activation and Bcl-2 inhibition.
Anti-inflammatory and Antioxidant Pathways
A significant part of Schisandrin C's activity lies in its ability to suppress inflammation and oxidative stress. It achieves this by inhibiting the NF-κB and MAPK pathways and modulating the Nrf-2 antioxidant response.[8][9][14]
Caption: Schisandrin C inhibits NF-κB and MAPK pro-inflammatory signaling pathways.
Anti-Fibrotic Pathway
In models of hepatic and renal fibrosis, Schisandrin C demonstrates protective effects by inhibiting the TGF-β/Smad pathway, which is a central driver of fibrosis and extracellular matrix (ECM) deposition.[6][12]
Caption: Schisandrin C counteracts fibrosis by inhibiting the TGF-β/Smad pathway.
Antiviral Pathway
Schisandrin C has been found to enhance the innate immune response to viral infections by potentiating the cGAS-STING pathway. This leads to increased production of type I interferons (IFN-β), which are critical for antiviral defense.[15]
Caption: Schisandrin C enhances antiviral immunity via the cGAS-STING pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activities of Schisandrin C.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is widely used to assess the cytotoxic effects of Schisandrin C on cancer cells.[3]
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Cell Seeding: Cells (e.g., Bel-7402, Bcap37, KB-3-1) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.[3]
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Attachment: Cells are allowed to attach for 24 hours before treatment.
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Treatment: Cells are treated with various concentrations of Schisandrin C (typically ranging from 12.5 to 200 μM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 48 hours).[3]
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well, and plates are incubated to allow for the formation of formazan crystals by viable cells.
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Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at 550 nm.[3] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection
Apoptosis induction is a key anticancer mechanism of Schisandrin C. It is commonly evaluated by flow cytometry and fluorescence microscopy.
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Flow Cytometry (Sub-G1 Analysis):
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Treatment: Bel-7402 cells are treated with Schisandrin C (e.g., 100 μM) for 24 hours.[3][4]
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Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide.
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Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak with DNA content less than that of G1 cells.[3][4] Ten thousand cells per sample are typically analyzed.[4]
-
-
Hoechst 33258 Staining:
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Treatment: Cells are treated with Schisandrin C (e.g., 75 μM) for 24 hours.[3]
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Staining: Cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.
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Visualization: Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by characteristic changes such as chromatin condensation and nuclear fragmentation.[3]
-
Oxidative Stress Measurement in Hepatocytes
Schisandrin C's protective effect against drug-induced liver injury is assessed by measuring markers of oxidative stress.[6]
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Cell Model: L02 human hepatocytes are primed with an insulting agent like acetaminophen (APAP, e.g., 20 mM) for 12 hours. Cells are pre-treated with Schisandrin C (10-40 μM) for 6 hours.[6]
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Lactate Dehydrogenase (LDH) Assay: LDH released from damaged cells into the culture medium is quantified using a commercial LDH assay kit as a measure of cytotoxicity.[6]
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Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in cell lysates.[6]
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Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are detected using probes like MitoSOX and analyzed by flow cytometry.[6]
In Vivo Model of Chronic Stress-Induced Dyslipidemia
This model is used to evaluate the metabolic regulatory effects of Schisandrin C.[11]
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Model Induction: Mice are subjected to a combination of a high-fat diet (HFD) and chronic unpredictable stress for 12 weeks to induce a dyslipidemic and depressive-like phenotype.[11]
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Treatment: Schisandrin C (e.g., 2.5 and 5 mg/kg) or a positive control (e.g., Simvastatin 20 mg/kg) is administered during the final weeks of the model induction.[11]
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Endpoint Analysis:
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Behavioral Tests: Y-maze and forced swim tests are performed to assess cognitive function and depressive-like behavior.[11]
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Biochemical Analysis: Serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) are measured.[11]
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Tissue Analysis: Livers are harvested for Western blot or immunohistochemical analysis of proteins involved in pyroptosis (NLRP3, IL-1β) and autophagy (LC3, p62).[11]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 7. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
